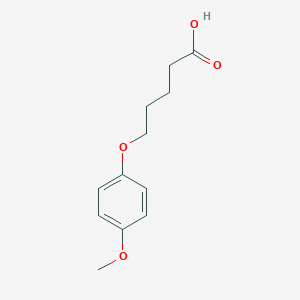

5-(4-methoxyphenoxy)pentanoic Acid

Descripción general

Descripción

5-(4-Methoxyphenoxy)pentanoic Acid is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is characterized by the presence of a methoxyphenyl group attached to a pentanoic acid chain. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenoxy)pentanoic Acid typically involves the reaction of 4-methoxyphenol with 5-bromopentanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .

Industrial Production Methods

Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Methoxyphenoxy)pentanoic Acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

Oxidation: 5-(4-Hydroxyphenoxy)pentanoic Acid.

Reduction: 5-(4-Methoxyphenoxy)pentanol.

Substitution: Various substituted phenoxy pentanoic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticoagulant and Antithrombotic Agents

5-(4-Methoxyphenoxy)pentanoic acid has been studied for its role as a precursor in the synthesis of anticoagulant agents. It is involved in the preparation of derivatives that target thrombin and tryptase, which are crucial in blood coagulation pathways. These derivatives may exhibit enhanced therapeutic effects in managing thrombotic disorders .

2. Anti-inflammatory Properties

Research indicates that compounds similar to this compound may possess anti-inflammatory properties. Studies have demonstrated that phenolic compounds can modulate inflammatory responses, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .

Materials Science Applications

1. Polymer Chemistry

The compound serves as a reactant in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. PPV is significant in organic electronics, particularly in developing light-emitting diodes (LEDs) and photovoltaic devices. The incorporation of this compound into polymer matrices can enhance the electrical properties and stability of these materials .

Case Study 1: Synthesis of Anticoagulant Derivatives

A study conducted by Ghosh et al. explored the synthesis of various derivatives from this compound, demonstrating its efficacy as an anticoagulant agent. The derivatives showed promising results in inhibiting thrombin activity, indicating potential for therapeutic development .

Case Study 2: Development of Organic Electronic Materials

Research published in the Journal of Materials Chemistry highlighted the use of this compound in creating PPV-based materials for organic LEDs. The study found that the addition of this compound improved the charge transport properties, leading to enhanced device performance .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5-(4-Methoxyphenoxy)pentanoic Acid depends on its specific application. For instance, as a precursor to thrombin inhibitors, it interacts with the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . The methoxyphenyl group plays a crucial role in binding to the enzyme’s active site, enhancing the compound’s inhibitory effect .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenylacetic Acid: Similar structure but with a shorter acetic acid chain.

5-Phenoxypentanoic Acid: Lacks the methoxy group on the phenyl ring.

4-Hydroxyphenoxyacetic Acid: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

5-(4-Methoxyphenoxy)pentanoic Acid is unique due to the presence of both a methoxy group and a pentanoic acid chain, which confer specific chemical properties and reactivity. The methoxy group enhances its solubility in organic solvents, while the pentanoic acid chain provides flexibility in its use as a building block for more complex molecules .

Actividad Biológica

5-(4-Methoxyphenoxy)pentanoic acid is an organic compound that has garnered interest due to its potential biological activities, including enzyme inhibition, receptor binding, and therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from diverse research studies.

Chemical Structure and Properties

This compound is characterized by a methoxyphenyl group linked to a pentanoic acid backbone. Its chemical formula is , with a molecular weight of 250.28 g/mol. The structural features contribute to its distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes by binding to their active sites or modulate receptor activity, which can lead to various physiological effects.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties, which are crucial in therapeutic contexts. For instance, it may target enzymes involved in inflammatory pathways or metabolic processes.

Antioxidant Activity

The compound has been investigated for its antioxidant properties, which are essential in combating oxidative stress associated with various diseases, including neurodegenerative conditions. Studies have shown that it can reduce oxidative damage in cellular models, suggesting potential protective effects against conditions like Alzheimer's disease .

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. This is particularly relevant given the rise of antibiotic-resistant bacteria. The compound's effectiveness against pathogens such as E. coli and S. aureus has been documented, making it a candidate for further exploration in antimicrobial therapies .

Study on Neuroprotective Effects

A study published in Frontiers in Pharmacology examined the neuroprotective effects of compounds similar to this compound. The findings suggested that these compounds could significantly reduce amyloid-beta aggregation and improve cognitive function in animal models of Alzheimer's disease . This indicates a potential role for the compound in neurodegenerative disease management.

Antimicrobial Efficacy

Another research article highlighted the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an alternative treatment option amidst rising antibiotic resistance .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-indoles | Structure | Antioxidant, anticancer |

| 5-(4-Methoxyphenyl)-1H-imidazoles | Structure | Antimicrobial |

| 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Enzyme inhibition |

This table illustrates how this compound compares to other similar compounds regarding biological activities.

Propiedades

IUPAC Name |

5-(4-methoxyphenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-15-10-5-7-11(8-6-10)16-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDHPEFKVYEQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.